molecular formula C21H13FO4S B2924726 (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate CAS No. 622805-33-8

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate

Cat. No.: B2924726
CAS No.: 622805-33-8
M. Wt: 380.39
InChI Key: RXYQOEYNDBROMQ-WQRHYEAKSA-N
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Description

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate (CAS 622805-33-8) is a high-purity synthetic benzofuran derivative supplied for research use only. This compound features a benzofuran core, a 3-methylthiophene moiety, and a 2-fluorobenzoate ester, creating a complex structure with potential for diverse investigational applications. With the molecular formula C21H13FO4S and a molecular weight of 380.39 g/mol , this specific chemical entity belongs to a class of compounds recognized for their significant medicinal and biological properties . Benzofuran derivatives represent privileged scaffolds in medicinal chemistry and drug discovery due to their wide spectrum of biological activities. Research indicates that structurally similar benzofuran compounds have demonstrated various pharmacological properties in preclinical studies, including antimicrobial, anti-inflammatory, antihypertensive, and analgesic activities . The benzofuran core is a key structural component in several therapeutic agents, such as Tasimelteon (for sleep disorders), Amiodarone hydrochloride (antiarrhythmic), and Fruquintinib (anti-angiogenic for cancer) . The synthetic approach for creating such benzofuran derivatives has been advanced through modern methodologies, including transition-metal-free one-pot processes that enable efficient construction of the benzofuran core under mild conditions with high reaction efficiency . This compound is provided to qualified researchers for in vitro studies and investigational purposes only. All products are strictly for research use and are not intended for diagnostic or therapeutic applications in humans. Researchers should consult the safety data sheet prior to use and handle all materials according to appropriate laboratory safety protocols.

Properties

IUPAC Name

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO4S/c1-12-8-9-27-19(12)11-18-20(23)15-7-6-13(10-17(15)26-18)25-21(24)14-4-2-3-5-16(14)22/h2-11H,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYQOEYNDBROMQ-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-fluorobenzoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzofuran core, thiophene moiety, and various functional groups, suggests diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties and interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C20H15O4S. The compound's structure includes:

  • Benzofuran Ring : Implicated in various pharmacological activities.
  • Thiophene Ring : Known for anti-inflammatory properties.
  • Fluorobenzoate Group : Enhances solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through in vitro studies, particularly focusing on its anticancer potential. Research indicates that derivatives of benzofuran exhibit significant inhibitory effects on cancer cell lines.

Anticancer Activity

A study examining benzofuran derivatives reported that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exhibited potent anticancer activity against non-small cell lung carcinoma cell lines A549 and NCI-H23. The following table summarizes the IC50 values of various related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
4bA5491.48Apoptosis induction
15aNCI-H230.49VEGFR-2 inhibition
16aNCI-H231.52Apoptosis induction

The most active compounds demonstrated IC50 values comparable to known chemotherapeutic agents like staurosporine, indicating their potential as effective anticancer agents .

The mechanism by which (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran exerts its biological effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Studies have shown that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
  • VEGFR Inhibition : Targeting vascular endothelial growth factor receptor (VEGFR) pathways is crucial for limiting tumor angiogenesis.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • In Vitro Assessment : A study on benzofuran derivatives indicated significant cytotoxic effects against A549 and NCI-H23 cell lines, with some compounds inducing apoptosis rates exceeding 40% compared to controls .
  • Structure–Activity Relationship (SAR) : Predictive models based on SAR suggest that modifications in the thiophene or benzofuran moieties can enhance bioactivity and solubility, leading to improved therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoate Group

a. 3,4-Dimethoxybenzoate Derivative
  • Structure : (Z)-2-((3-Methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate
  • Molecular Formula : C23H18O6S
  • Key Differences :
    • Replaces the 2-fluorine atom with two methoxy (-OCH3) groups at the 3- and 4-positions of the benzoate ring.
    • Molecular Weight : ~422.4 g/mol (vs. ~380.4 g/mol for the target compound).
    • Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring compared to the electron-withdrawing fluorine. This may alter solubility and binding affinity in biological systems .
b. 2,6-Dimethoxybenzoate Derivative
  • Structure : (2Z)-2-(2-Furylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate
  • Molecular Formula : C22H16O7
  • Key Differences :
    • Features a furylmethylene group instead of 3-methylthiophene and a 2,6-dimethoxybenzoate ester.
    • Molecular Weight : 392.36 g/mol.
    • Impact : The furan ring (oxygen-containing) vs. thiophene (sulfur-containing) alters polarizability and metabolic stability. The 2,6-dimethoxy substitution may enhance steric hindrance .

Variations in the Methylene Substituent

a. 3-Fluorobenzylidene Derivative
  • Structure : Methyl {[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl]oxy}acetate
  • Molecular Formula : C19H14FO6
  • Key Differences: Replaces the 3-methylthiophene with a 3-fluorophenyl group and introduces an acetoxy methyl ester. Impact: The fluorine at the 3-position (vs. 2-position in the target compound) modifies electronic effects.
b. 4-tert-Butylphenyl Derivative
  • Structure : Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
  • Molecular Formula : C22H22O5
  • Key Differences: Substitutes 3-methylthiophene with a bulky 4-tert-butylphenyl group. Molecular Weight: 366.4 g/mol.

Functional Group Modifications

a. Methanesulfonate Ester
  • Structure : [(2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
  • Molecular Formula : C19H16O7S
  • Key Differences :
    • Replaces the benzoate ester with a methanesulfonate group (-SO3CH3).
    • Impact : Sulfonate groups are highly polar and acidic, which may improve solubility but reduce bioavailability due to increased ionization .

Comparative Data Table

Compound Feature Target Compound 3,4-Dimethoxybenzoate 2,6-Dimethoxybenzoate 3-Fluorobenzylidene 4-tert-Butylphenyl
Core Structure Benzofuran + Thiophene Benzofuran + Thiophene Benzofuran + Furan Benzofuran + Fluorophenyl Benzofuran + Aryl
Ester Group 2-Fluorobenzoate 3,4-Dimethoxybenzoate 2,6-Dimethoxybenzoate Acetoxy Methyl Ester Acetoxy Methyl Ester
Molecular Formula C21H13FO4S C23H18O6S C22H16O7 C19H14FO6 C22H22O5
Molecular Weight (g/mol) ~380.4 ~422.4 392.36 ~348.3 366.4
Key Substituent Effects Electron-withdrawing (F) Electron-donating (OCH3) Steric hindrance (OCH3) Increased polarity High lipophilicity

Implications of Structural Differences

  • Electron Effects : Fluorine (target compound) vs. methoxy groups (analogs) influence reactivity and interaction with biological targets (e.g., enzymes or receptors).
  • Solubility : Polar groups (e.g., acetoxy in , sulfonate in ) enhance water solubility, whereas lipophilic groups (tert-butyl in ) improve membrane penetration.
  • Bioactivity : Thiophene-containing analogs (target, ) may exhibit distinct metabolic profiles compared to furan or phenyl derivatives due to sulfur’s role in cytochrome P450 interactions .

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates purified?

Answer:
The synthesis typically involves:

  • Knoevenagel condensation : Reacting 3-methylthiophene-2-carbaldehyde with a 3-oxo-2,3-dihydrobenzofuran derivative to form the (Z)-configured methylene bridge. This step may use catalysts like piperidine or acetic acid in refluxing ethanol .
  • Esterification : Coupling the benzofuran intermediate with 2-fluorobenzoic acid via a mixed anhydride or DCC-mediated reaction. For example, benzoyl chloride derivatives (e.g., 3-fluoro-4-methylbenzoyl chloride) are used as acylating agents .
  • Purification : Intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) or reverse-phase HPLC (methanol/water gradients) to isolate stereoisomers and remove unreacted starting materials .

Advanced: How can reaction conditions be optimized to enhance stereoselectivity and yield?

Answer:

  • Temperature control : Reflux in anhydrous solvents (e.g., THF or 1,4-dioxane) under nitrogen minimizes side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can improve stereoselectivity during condensation. For example, NaH in THF promotes deprotonation for regioselective coupling .
  • Molar ratios : A 1.2:1 molar excess of acylating agents (e.g., benzoylisothiocyanate) ensures complete esterification .

Basic: What spectroscopic techniques confirm the structure and stereochemistry?

Answer:

  • 1H/13C NMR : Key signals include the thiophene proton (δ 6.8–7.2 ppm), benzofuran carbonyl (δ 170–175 ppm), and Z-configuration olefinic protons (J = 10–12 Hz) .
  • IR spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O ester) validate functional groups .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though limited by compound crystallinity .

Advanced: How is stability assessed under varying storage conditions?

Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC .
  • Data interpretation : Degradation products (e.g., hydrolyzed benzoic acid) indicate susceptibility to moisture. Cooling (4°C) in amber vials with desiccants is recommended for long-term storage .

Basic: What in vitro assays screen for bioactivity?

Answer:

  • Antioxidant activity : DPPH/ABTS radical scavenging assays (IC₅₀ values < 50 µM suggest potency) .
  • Anti-inflammatory testing : COX-2 inhibition assays using LPS-induced RAW 264.7 macrophages .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 25 µg/mL is significant) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Compare assay protocols : Variability in cell lines (e.g., RAW 264.7 vs. THP-1) or incubation times (24 vs. 48 hours) may explain discrepancies .
  • Purity validation : Contaminants (e.g., unreacted 2-fluorobenzoate) can skew results. Use LC-MS to confirm >95% purity .

Advanced: What strategies mitigate degradation during bioassays?

Answer:

  • Stabilizing agents : Add antioxidants (e.g., BHT) or protease inhibitors to cell culture media .
  • Short-term assays : Limit experiments to ≤12 hours if degradation is observed beyond this window .

Basic: How to validate purity and identity post-synthesis?

Answer:

  • HPLC : Retention time matching against a reference standard .
  • High-resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Advanced: What computational methods predict reactivity or bioactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using AutoDock Vina .

Advanced: How to design dose-response studies for mechanistic insights?

Answer:

  • Non-linear regression : Fit dose-response curves (0.1–100 µM) to calculate EC₅₀/IC₅₀ values .
  • Pathway analysis : Use RNA-seq or Western blotting to track downstream markers (e.g., NF-κB for anti-inflammatory activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.